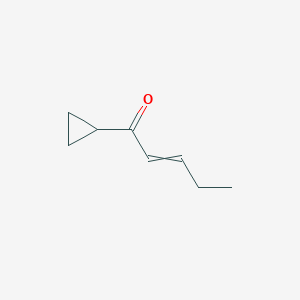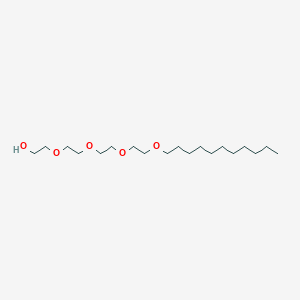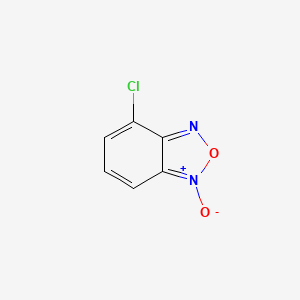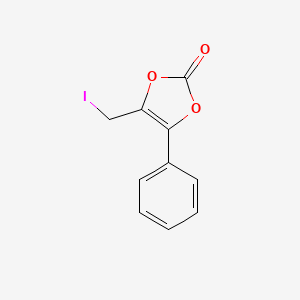![molecular formula C10H10OS B14347252 Benzene, [(methylenecyclopropyl)sulfinyl]- CAS No. 94923-10-1](/img/structure/B14347252.png)
Benzene, [(methylenecyclopropyl)sulfinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [(methylenecyclopropyl)sulfinyl]- is an organic compound with a unique structure that combines a benzene ring with a methylenecyclopropyl group and a sulfinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(methylenecyclopropyl)sulfinyl]- typically involves the reaction of benzene with methylenecyclopropane under specific conditions. The reaction may require a catalyst to facilitate the formation of the desired product. The sulfinyl group can be introduced through oxidation reactions involving sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where benzene and methylenecyclopropane are reacted under controlled conditions. The process may include steps such as purification and isolation to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, [(methylenecyclopropyl)sulfinyl]- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to sulfone under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding a simpler hydrocarbon structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts (aluminum chloride) are often employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hydrocarbon derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzene, [(methylenecyclopropyl)sulfinyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Benzene, [(methylenecyclopropyl)sulfinyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfinyl group can participate in redox reactions, influencing the activity of these targets. The benzene ring provides a stable framework that can interact with aromatic residues in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, (methylenecyclopropyl)-: Lacks the sulfinyl group, resulting in different chemical properties.
Benzene, (methylenecyclopropyl)sulfonyl-: Contains a sulfonyl group instead of a sulfinyl group, leading to different reactivity.
Phenylcyclopropane: Similar structure but lacks the methylene group, affecting its chemical behavior.
Uniqueness
Benzene, [(methylenecyclopropyl)sulfinyl]- is unique due to the presence of both the methylenecyclopropyl and sulfinyl groups, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
94923-10-1 |
|---|---|
Molekularformel |
C10H10OS |
Molekulargewicht |
178.25 g/mol |
IUPAC-Name |
(2-methylidenecyclopropyl)sulfinylbenzene |
InChI |
InChI=1S/C10H10OS/c1-8-7-10(8)12(11)9-5-3-2-4-6-9/h2-6,10H,1,7H2 |
InChI-Schlüssel |
LDLKIVSDNSWOSN-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CC1S(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


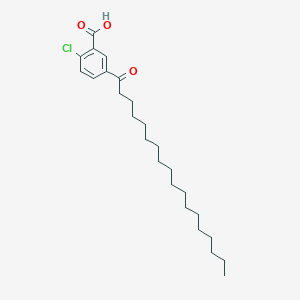

![1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)-](/img/structure/B14347187.png)
![2,2'-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline](/img/structure/B14347190.png)
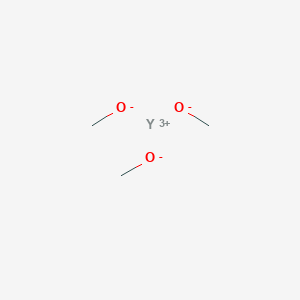
![N-[2-(4-Bromophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide](/img/structure/B14347195.png)
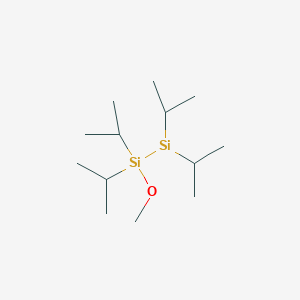
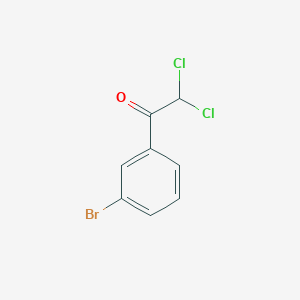

![Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate](/img/structure/B14347222.png)
